Honokiol DCA
Overview
Description
Honokiol dichloroacetate is a synthetic derivative of honokiol, a naturally occurring biphenolic compound extracted from the bark of Magnolia species. Honokiol has been traditionally used in Asian medicine for its anti-inflammatory, anti-oxidative, and anti-tumor properties. Honokiol dichloroacetate is designed to enhance the lipophilicity and bioavailability of honokiol, making it more effective in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Honokiol dichloroacetate is synthesized by esterification of honokiol with dichloroacetic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of honokiol dichloroacetate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of honokiol dichloroacetate on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Honokiol dichloroacetate undergoes various chemical reactions, including:
Oxidation: Honokiol dichloroacetate can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of honokiol dichloroacetate can be achieved using reducing agents like sodium borohydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted honokiol derivatives.
Scientific Research Applications
Honokiol dichloroacetate has a wide range of scientific research applications:
Mechanism of Action
Honokiol dichloroacetate exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Magnolol: Another biphenolic compound from Magnolia species with similar anti-inflammatory and anti-tumor properties.
Hexafluoro honokiol: A fluorinated analog of honokiol with enhanced lipophilicity and anti-cancer activity.
Uniqueness of Honokiol Dichloroacetate: Honokiol dichloroacetate is unique due to its enhanced lipophilicity and bioavailability compared to honokiol. This modification allows it to be more effective in therapeutic applications, particularly in targeting drug-resistant cancer cells .
Properties
IUPAC Name |
[4-[2-(2,2-dichloroacetyl)oxy-5-prop-2-enylphenyl]-2-prop-2-enylphenyl] 2,2-dichloroacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl4O4/c1-3-5-13-7-9-18(30-22(28)20(25)26)16(11-13)14-8-10-17(15(12-14)6-4-2)29-21(27)19(23)24/h3-4,7-12,19-20H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJLHVAHFGNFFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)OC(=O)C(Cl)Cl)C2=CC(=C(C=C2)OC(=O)C(Cl)Cl)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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